Bimiralisib

Catalog No.
S002180
CAS No.
1225037-39-7
M.F
C₁₇H₂₀F₃N₇O₂
M. Wt
411.39
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bimiralisib

CAS Number

1225037-39-7

Product Name

Bimiralisib

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C₁₇H₂₀F₃N₇O₂

Molecular Weight

411.39

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4

Description

Bimiralisib is a potent and orally bioavailable inhibitor of phosphatidylinositol 3-kinases (PI3Ks; IC50s = 33, 661, 708, and 451 nM for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, respectively) and the mammalian target of rapamycin (mTOR; IC50 = 89 nM). It is selective for these kinases over a panel of cell surface and nuclear receptors, membrane channels, transporters, kinases, proteases, and phosphodiesterases at a concentration of 10 μM. Bimiralisib has anticancer activity with an average GI50 value of 0.7 μM across the National Cancer Institute (NCI) 60 human cancer cell line panel. In vivo, bimiralisib (5-15 mg/kg) reduces tumor growth in a dose-dependent manner in a PC3 prostate cancer mouse xenograft model. Formulations containing bimiralisib are under clinical investigation for the treatment of relapsed and refractory lymphoma and advanced solid tumors.
PQR309 is a PI3K inhibitor, inhibits pPKB and pS6 with /++++/+++(+)/ in A2058 melanoma cell.

Targeting Specific Cancers:

  • Lymphoma

    Bimiralisib has shown promise in treating relapsed or refractory lymphomas, particularly diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Phase I/II clinical trials have demonstrated objective response rates (tumor shrinkage) in patients with these types of lymphomas []. However, further research is needed to determine its long-term efficacy and optimal treatment regimens [].

  • Head and Neck Squamous Cell Carcinoma (HNSCC)

    Studies are investigating the effectiveness of bimiralisib in HNSCC with NOTCH1 mutations, which are specific genetic alterations found in some tumors. Early research suggests it may induce tumor shrinkage in a subset of patients [].

  • Other Cancers

    Bimiralisib is also being explored in various other cancers, including breast cancer, pancreatic cancer, and melanoma. However, these studies are still in the early stages, and more research is needed to assess its potential benefits and limitations in these contexts.

Mechanism of Action:

Bimiralisib works by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. By blocking this pathway at multiple points, bimiralisib can potentially slow down cancer cell growth and promote cell death [].

Ongoing Research:

Researchers are actively investigating bimiralisib in different ways, including:

  • Combination therapies: Evaluating the effectiveness of bimiralisib combined with other chemotherapeutic agents or targeted therapies for improved patient outcomes.
  • Identifying biomarkers: Studying specific genetic markers that can predict which patients are most likely to respond to bimiralisib treatment.
  • Developing new formulations: Exploring different delivery methods, such as topical formulations for specific skin cancers.

XLogP3

1.3

Wikipedia

PQR309

Dates

Modify: 2023-08-15
[1]. Cmiljanovic Vladimir, et al. Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation. From PCT Int. Appl. (2010), WO 2010052569 A2 20100514.

Explore Compound Types